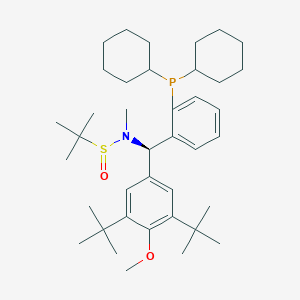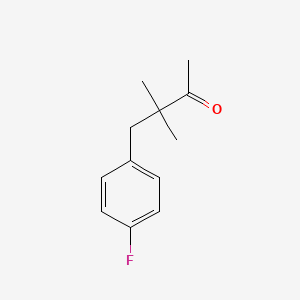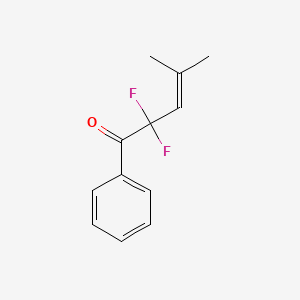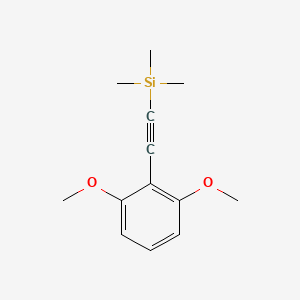
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane: is an organic compound with the molecular formula C13H18O2Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2,6-dimethoxyphenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2,6-dimethoxyiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions:
Oxidation: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane can undergo oxidation reactions, typically resulting in the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group, depending on the reagents and conditions used.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2,6-dimethoxyphenylethylene or 2,6-dimethoxyphenylethane.
Substitution: Formation of compounds where the trimethylsilyl group is replaced by other functional groups.
科学的研究の応用
Chemistry: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions and cycloaddition reactions.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and form stable structures.
作用機序
The mechanism of action of ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane primarily involves its reactivity towards various chemical reagents. The ethynyl group can participate in cycloaddition reactions, forming new carbon-carbon bonds. The trimethylsilyl group can be cleaved under acidic or basic conditions, allowing for further functionalization of the molecule. The 2,6-dimethoxyphenyl ring provides stability and can participate in aromatic substitution reactions.
類似化合物との比較
Ethynyltrimethylsilane: Similar structure but lacks the 2,6-dimethoxyphenyl ring.
(2,6-Dimethoxyphenyl)acetylene: Similar structure but lacks the trimethylsilyl group.
(2,6-Dimethoxyphenyl)ethynyltrimethylgermane: Similar structure but contains a trimethylgermyl group instead of a trimethylsilyl group.
Uniqueness: ((2,6-Dimethoxyphenyl)ethynyl)trimethylsilane is unique due to the combination of the ethynyl group, trimethylsilyl group, and the 2,6-dimethoxyphenyl ring. This combination imparts specific reactivity and stability, making it a versatile compound in synthetic chemistry.
特性
分子式 |
C13H18O2Si |
|---|---|
分子量 |
234.37 g/mol |
IUPAC名 |
2-(2,6-dimethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18O2Si/c1-14-12-7-6-8-13(15-2)11(12)9-10-16(3,4)5/h6-8H,1-5H3 |
InChIキー |
YCIXSHHKJQRXPA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)


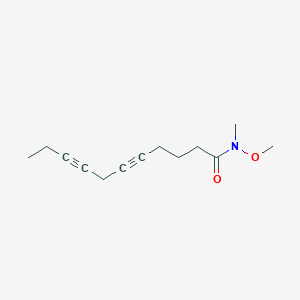
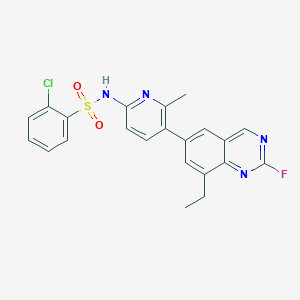
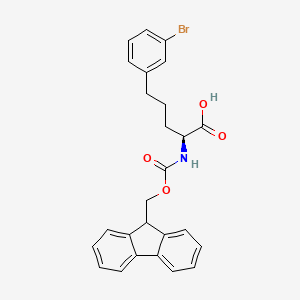
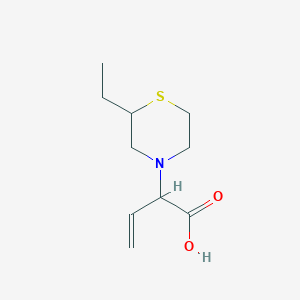
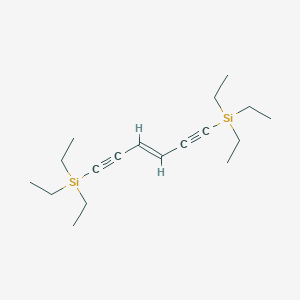
![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
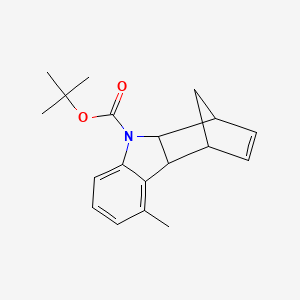
![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)
